molecular formula C18H20N6O2 B2758830 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea CAS No. 1170400-99-3

1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea

Cat. No. B2758830
CAS RN: 1170400-99-3
M. Wt: 352.398
InChI Key: QDSBJBOUMHWEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis and Synthesis

Research on compounds structurally related to the one often focuses on their crystal structure and synthesis. For instance, the crystal structure of a sulfonylurea herbicide, analyzed by Jeon et al. (2015), provides insights into the three-dimensional architecture of these molecules, underlining the importance of hydrogen bonds and weak interactions in stabilizing their crystal structures. This study contributes to understanding the molecular geometry and interactions essential for the desired biological or chemical activity of similar compounds (Youngeun Jeon, Jineun Kim, Eunjin Kwon, & Tae Ho Kim, 2015).

Antibacterial Agents

Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. This research is pivotal for discovering new antibiotics and understanding the structural requirements for antibacterial activity in novel chemical entities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of pyrimidinone derivatives by George et al. (2010) illustrate the potential of such compounds in combating oxidative stress, a key factor in many chronic diseases. This study showcases the importance of pyrimidinone derivatives in developing antioxidants (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).

Adenosine Deaminase Inhibition

The work by La Motta et al. (2009) on pyrazolo[3,4-d]pyrimidin-4-ones as adenosine deaminase inhibitors highlights the therapeutic potential of these compounds in inflammatory diseases. This underscores the role of structural design in developing inhibitors for specific enzymes involved in disease processes (C. La Motta, S. Sartini, et al., 2009).

Corrosion Inhibition

Research by Dohare et al. (2017) on pyranpyrazole derivatives as corrosion inhibitors for mild steel in industrial processes showcases the application of such compounds outside the biomedical field. This study links the chemical properties of these compounds to their practical utility in protecting metals from corrosion, highlighting the interdisciplinary impact of chemical research (P. Dohare, K. R. Ansari, M. Quraishi, & I. Obot, 2017).

properties

IUPAC Name

1-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-4-13-10-16(25)22-17(19-13)24-15(9-12(3)23-24)21-18(26)20-14-7-5-11(2)6-8-14/h5-10H,4H2,1-3H3,(H,19,22,25)(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSBJBOUMHWEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(p-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.